

Solubility of Ceruletide diethylamine in different laboratory solvents.

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Compound of Interest

Compound Name: Ceruletide diethylamine

Cat. No.: B1257997

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Application Notes and Protocols: Solubility of Ceruletide Diethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceruletide, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent cholecystikinin (CCK) receptor agonist. Its diethylamine salt, **ceruletide diethylamine**, is utilized in research and clinical settings to stimulate gastric, biliary, and pancreatic secretions, and to induce experimental pancreatitis in animal models for studying the disease's pathophysiology. Accurate preparation of **ceruletide diethylamine** solutions is critical for reliable experimental outcomes. This document provides detailed information on the solubility of **ceruletide diethylamine** in various common laboratory solvents, protocols for its dissolution, and an overview of its primary signaling pathway.

Data Presentation: Solubility of Ceruletide and its Diethylamine Salt

The following table summarizes the available solubility data for both ceruletide and **ceruletide diethylamine**. It is important to note that the solubility can be influenced by factors such as the purity of the peptide, temperature, and the use of agitation methods like sonication.

Compound	Solvent	Solubility	Remarks
Ceruletide	Dimethyl Sulfoxide (DMSO)	100 - 255 mg/mL	Sonication is recommended for dissolution.[1][2]
Water	2.5 - 5 mg/mL	Sonication is recommended for dissolution.[1][2]	
Water (calculated)	0.0116 mg/mL (1.16e-02 g/L)	[3]	
Dimethylformamide (DMF)	16.67 mg/mL	Sonication is recommended.[2]	
Ceruletide Diethylamine	Dimethyl Sulfoxide (DMSO)	Soluble	Quantitative data not specified.[4]
Methanol	11.2 mg/mL (for a similar peptide hydrochloride)	Data for a different peptide salt; may not be representative.	
0.1N HCl	18.4 mg/mL (for a similar peptide hydrochloride)	Data for a different peptide salt; may not be representative.	
Water	11.2 mg/mL (for a similar peptide hydrochloride)	Data for a different peptide salt; may not be representative.	

Note: When quantitative data for **ceruletide diethylamine** was unavailable, the general term "Soluble" is used.[4] For some solvents, data for a different peptide salt has been included to provide a potential starting point for solubility testing, but these values should be used with caution.

Experimental Protocols

This protocol provides a general guideline for dissolving lyophilized **ceruletide diethylamine** powder. It is recommended to first test the solubility with a small amount of the peptide.

Materials:

- Lyophilized **Ceruletide Diethylamine**
- Sterile, high-purity solvent (e.g., DMSO, sterile water, or appropriate buffer)
- Vortex mixer
- Ultrasonic bath
- Sterile polypropylene microcentrifuge tubes

Procedure:

- Before opening, centrifuge the vial of lyophilized **ceruletide diethylamine** at low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.
- Carefully open the vial in a clean environment.
- Add the desired volume of the selected solvent to the vial to achieve the target concentration.
- Recap the vial securely and vortex gently for 10-15 seconds to initiate dissolution.
- If the peptide does not fully dissolve, place the vial in an ultrasonic bath at room temperature for 5-10 minutes. Visually inspect the solution for clarity.
- If particulates are still visible, repeat the sonication step. Gentle warming (to no more than 40°C) can also be attempted, but be cautious as this may affect peptide stability.
- Once the peptide is fully dissolved, the solution is ready for use. For storage, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

This protocol outlines a method to determine the approximate solubility of **ceruletide diethylamine** in a specific solvent.

Materials:

- **Ceruletide Diethylamine**

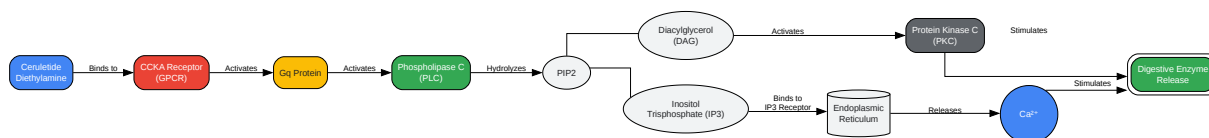
- A range of laboratory solvents (e.g., Water, DMSO, Ethanol, Methanol, PBS)
- Spectrophotometer or plate reader capable of measuring absorbance at 600 nm
- Clear microplates or cuvettes
- Pipettes

Procedure:

- Prepare a series of dilutions of **ceruletide diethylamine** in the chosen solvent, starting from a high concentration (e.g., 50 mg/mL) and performing serial dilutions.
- Dispense a fixed volume of each dilution into the wells of a clear microplate or into cuvettes.
- Include a blank control containing only the solvent.
- Incubate the samples at a controlled temperature (e.g., 25°C) for a set period (e.g., 1 hour) to allow for dissolution.
- Measure the optical density (OD) of each sample at 600 nm. An increase in OD indicates the presence of undissolved particles and turbidity.
- The highest concentration that does not show a significant increase in OD compared to the blank is considered the approximate solubility in that solvent under the tested conditions.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

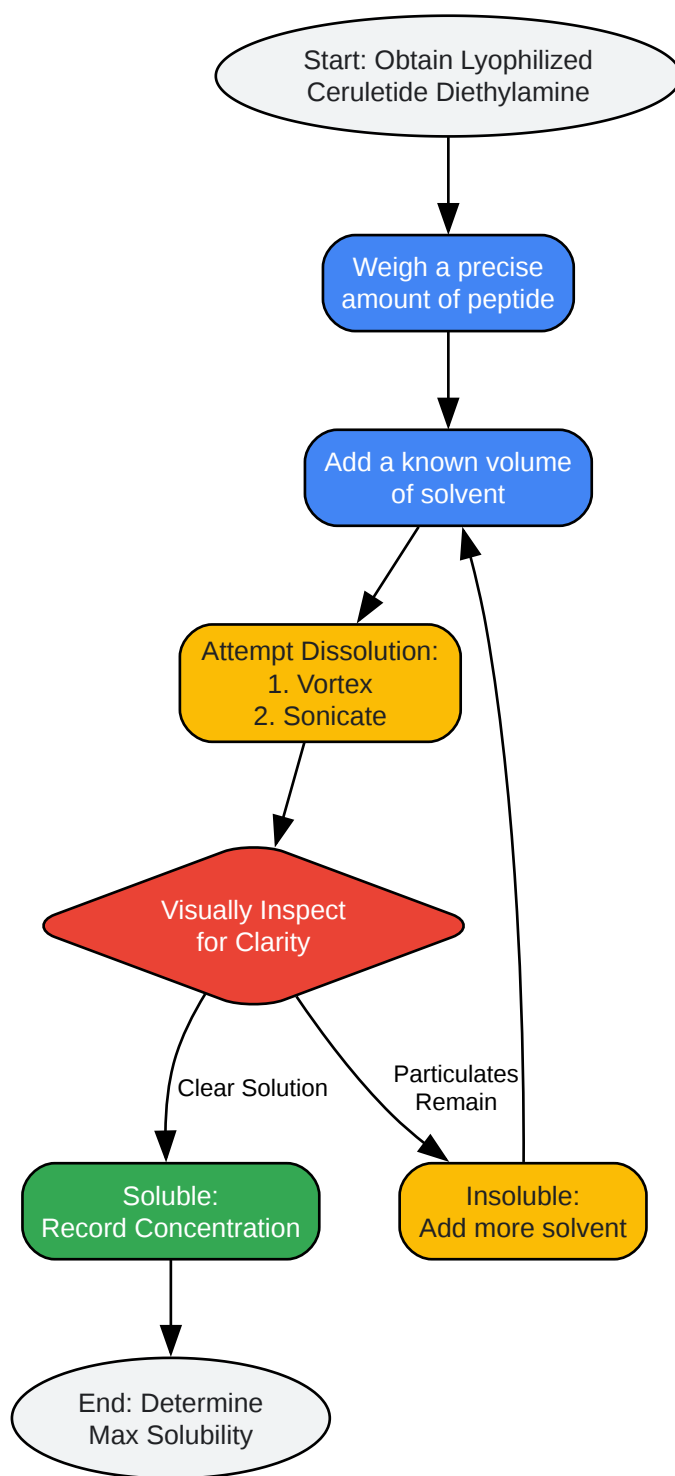
Ceruletide acts as an agonist for the cholecystokinin A receptor (CCKAR), a G-protein coupled receptor. Binding of ceruletide to CCKAR on pancreatic acinar cells initiates a signaling cascade that leads to the release of digestive enzymes.



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Caption: Ceruletide binding to CCKAR activates Gq, leading to PLC activation and subsequent downstream signaling.

The following diagram illustrates a typical workflow for determining the solubility of **ceruletide diethylamine**.



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Caption: A stepwise workflow for determining the maximum solubility of **ceruletide diethylamine** in a given solvent.

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